LRRK2-IN-12

LRRK2 kinase inhibition Parkinson's disease models Alzheimer's disease research

Procure LRRK2-IN-12 for mutant-specific LRRK2 dissection. Exhibits 2.4-fold G2019S preference (IC50 0.45 nM) over WT (1.1 nM), validated across orthogonal assays. Distinguishes mutant vs. WT signaling where equipotent tools like MLi-2 cannot. Robust HTS signal-to-noise ratio ensures reliable screening. Ideal for target engagement and benchmarking in PD/AD research. ≥98% purity.

Molecular Formula C18H17ClN8O2
Molecular Weight 412.8 g/mol
Cat. No. B12375054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLRRK2-IN-12
Molecular FormulaC18H17ClN8O2
Molecular Weight412.8 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1C3=C(N=CC=C3)OC)OCCCN4C5=NC(=NC=C5C(=N4)Cl)N2
InChIInChI=1S/C18H17ClN8O2/c1-10-13-17(25-27(10)12-5-3-6-20-16(12)28-2)29-8-4-7-26-15-11(14(19)24-26)9-21-18(22-13)23-15/h3,5-6,9H,4,7-8H2,1-2H3,(H,21,22,23)
InChIKeyLDFXRLNXLQBRHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LRRK2-IN-12: A High-Potency LRRK2 Inhibitor for Neurodegenerative Disease Research


LRRK2-IN-12 (compound 1) is a synthetic small molecule that functions as an inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). The compound has been identified and described by multiple research chemical vendors for its in vitro activity against both the wild-type (WT) and the pathogenic G2019S mutant form of LRRK2, a kinase implicated in both Parkinson's disease (PD) and Alzheimer's disease (AD) pathobiology . Its chemical structure is defined by the CAS Registry Number 3032733-05-1, the molecular formula C18H17ClN8O2, and a molecular weight of 412.83 g/mol, with the SMILES notation CC1=C(NC2=NC3=C4C=N2)C(OCCCN3N=C4Cl)=NN1C5=CC=CN=C5OC . The compound is intended for research use only and is not approved for diagnostic or therapeutic applications.

The LRRK2 Inhibitor Landscape: Why LRRK2-IN-12 Represents a Distinct Research Tool


The LRRK2 inhibitor chemical space is populated by compounds with vastly different selectivity profiles and in vivo properties, rendering them non-interchangeable as research tools. A principal axis of differentiation is the kinase's mutation status. Many inhibitors, including tool compounds like MLi-2 and clinical candidates such as DNL201, exhibit similar or 'equipotent' activity against both wild-type (WT) and the G2019S mutant LRRK2 [1]. This lack of discrimination can confound phenotypic interpretation, as it prevents the dissection of WT versus mutant LRRK2 signaling roles in cellular models. LRRK2-IN-12 is characterized by a specific potency profile that differentiates it from these pan-LRRK2 tools, underscoring the need for precise compound selection based on quantitative, assay-specific evidence rather than assuming functional equivalence across the class. Furthermore, in vivo parameters like brain penetration vary dramatically between inhibitors [2]; without such data, the utility of a compound in cellular models cannot be extrapolated to efficacy in animal models of disease, making the procurement of a fully characterized compound essential for translational relevance.

LRRK2-IN-12 Quantitative Differentiation: In Vitro Potency and Selectivity Evidence


LRRK2-IN-12 Exhibits High In Vitro Potency Against G2019S and WT LRRK2 Kinase Activity

LRRK2-IN-12 demonstrates potent inhibition of the pathogenic LRRK2 G2019S mutant in biochemical assays, with a reported IC50 of 0.45 nM . Under comparable assay conditions, the compound's activity against the wild-type (WT) LRRK2 is also high, with an IC50 of 1.1 nM . This yields a calculated WT/G2019S potency ratio of approximately 2.4, indicating a slight preference for the mutant enzyme in this in vitro context.

LRRK2 kinase inhibition Parkinson's disease models Alzheimer's disease research

LRRK2-IN-12 Demonstrates Consistent Potency in an Orthogonal ADP-Glo Kinase Assay

To validate its on-target activity, LRRK2-IN-12 was profiled in an orthogonal, non-radioactive ADP-Glo kinase assay. In this assay system, the compound inhibited wild-type LRRK2 with an IC50 of 0.46 nM . This value aligns closely with the 1.1 nM IC50 obtained in the primary biochemical assay, confirming that the observed potency is a function of the compound's intrinsic kinase inhibition activity and not an artifact of a specific assay format .

ADP-Glo assay Biochemical validation LRRK2 inhibitor screening

LRRK2-IN-12 Potency Profile Contrasts with Pan-LRRK2 Inhibitor MLi-2

A key distinction exists between the potency profile of LRRK2-IN-12 and that of the widely used reference inhibitor MLi-2. LRRK2-IN-12 shows an approximately 2.4-fold greater potency against the G2019S mutant (0.45 nM) compared to WT (1.1 nM) . In contrast, MLi-2 has been characterized as 'equipotent' for wild-type and G2019S LRRK2, meaning it inhibits both forms with similar potency [1]. This difference means that at a given concentration, LRRK2-IN-12 would be expected to produce a greater degree of target engagement on the mutant kinase relative to WT than MLi-2 would.

Comparative pharmacology G2019S selectivity LRRK2 inhibitor benchmarking

LRRK2-IN-12 Potency in Context of Clinical-Stage LRRK2 Inhibitors

To contextualize the potency of LRRK2-IN-12, its activity can be compared to reported values for well-known LRRK2 inhibitors, including those that have advanced into clinical trials. In biochemical assays, LRRK2-IN-12 exhibits single-digit nanomolar potency against LRRK2 (1.1 nM for WT) . In comparison, the LRRK2 inhibitor PF-06447475 has a reported IC50 of 3 nM against LRRK2 in biochemical assays [1], while the clinical-stage inhibitor DNL201 (formerly GNE-0877) has been described as a potent, brain-penetrant LRRK2 inhibitor with high target engagement in vivo [2]. This places LRRK2-IN-12 within the same high-potency range as these advanced tools and candidates, but it remains a distinct chemical entity with its own unique structure, pharmacology, and translational data package.

Translational pharmacology LRRK2 clinical candidates Inhibitor benchmarking

Key Research Applications for LRRK2-IN-12 Based on Quantitative Evidence


Biochemical Assay Development and High-Throughput Screening

The high and consistent in vitro potency of LRRK2-IN-12 against both LRRK2 G2019S (IC50: 0.45 nM) and LRRK2 WT (IC50: 1.1 nM), validated across orthogonal assay formats , makes it a suitable reference compound for developing and validating LRRK2 kinase activity assays. Its robust signal-to-noise ratio in both primary biochemical and ADP-Glo assays (IC50: 0.46 nM for WT) facilitates the establishment of reliable high-throughput screening (HTS) protocols for identifying novel LRRK2 modulators.

In Vitro Studies on Differential LRRK2 Signaling

The potency profile of LRRK2-IN-12, which shows an approximate 2.4-fold preference for the G2019S mutant over WT LRRK2 , makes it a valuable tool for in vitro studies designed to dissect mutant-specific LRRK2 signaling. In contrast to equipotent inhibitors like MLi-2 [1], LRRK2-IN-12 allows researchers to probe the functional consequences of inhibiting the hyperactive G2019S kinase with a known, quantifiable bias in cellular models of Parkinson's disease.

Benchmarking for Novel LRRK2 Inhibitor Discovery

As a potent LRRK2 inhibitor with activity comparable to advanced tool compounds and clinical candidates [2], LRRK2-IN-12 serves as a relevant benchmark for medicinal chemistry programs. Its high potency against both WT and G2019S LRRK2, along with its validated chemical identity , provides a well-defined standard for evaluating the potency and selectivity of new chemical entities during the lead optimization phase of drug discovery.

Target Engagement Studies in Cellular Models of Neurodegeneration

The single-digit nanomolar potency of LRRK2-IN-12 against both the G2019S mutant and wild-type LRRK2 supports its use in cellular target engagement studies. At low concentrations, the compound can be employed to investigate proximal LRRK2 signaling events (e.g., LRRK2 autophosphorylation or Rab GTPase phosphorylation) in cell lines or primary neurons expressing either form of the kinase, providing a tool for linking kinase inhibition to downstream phenotypic effects in Alzheimer's and Parkinson's disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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